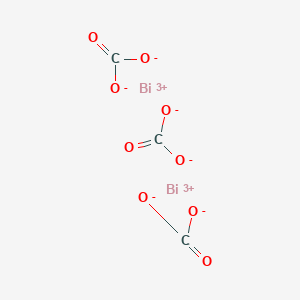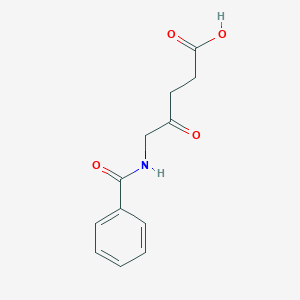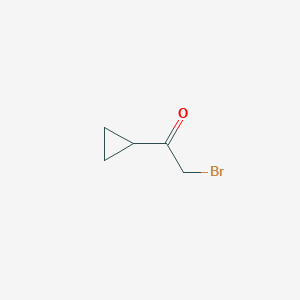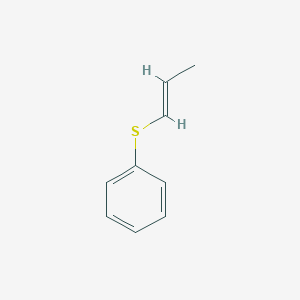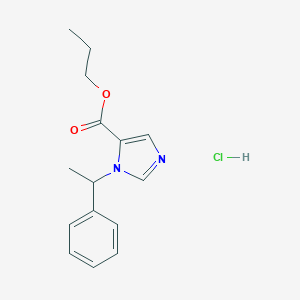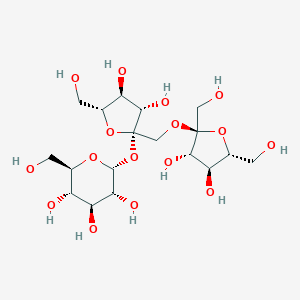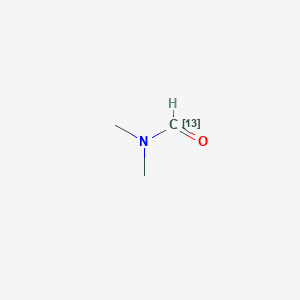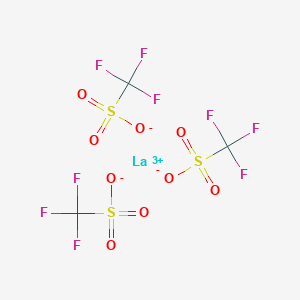
Trifluorométhanesulfonate de lanthane(III)
Vue d'ensemble
Description
Lanthanum(III) trifluoromethanesulfonate, commonly known as Lanthanum triflate, is an inorganic salt of lanthanum, which is a rare earth metal. Lanthanum triflate is a colorless, odorless, and water-soluble compound. It is widely used in organic synthesis and catalysis due to its unique properties, such as its strong acidity, high selectivity, and low toxicity. This article will discuss the synthesis method of lanthanum triflate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Catalyseur de synthèse organique
Le trifluorométhanesulfonate de lanthane(III) est utilisé comme catalyseur en synthèse organique . Il s'est avéré efficace pour promouvoir diverses réactions organiques, contribuant à la création de composés organiques complexes .
Acide de Lewis
Le trifluorométhanesulfonate de lanthane(III) agit comme un acide de Lewis tolérant à l'eau . Les acides de Lewis sont des substances qui peuvent accepter une paire d'électrons pour former une nouvelle liaison, et sont cruciales dans de nombreuses réactions chimiques .
Promoteur de la réaction aldolique
Ce composé est utilisé dans la réaction aldolique des éthers énoliques silylés avec les aldéhydes . La réaction aldolique est un moyen de former des liaisons carbone-carbone en chimie organique .
Sel inorganique
Le trifluorométhanesulfonate de lanthane(III) est un sel inorganique . Les sels inorganiques sont utilisés dans une variété d'applications, de la synthèse chimique à la science des matériaux .
Sel de métal de transition
En tant que sel de métal de transition, le trifluorométhanesulfonate de lanthane(III) a des applications potentielles dans le domaine de la science des matériaux, en particulier dans le développement de nouveaux matériaux ayant des propriétés uniques .
Utilisation en recherche
Ce composé est souvent utilisé dans les milieux de recherche, en particulier dans le domaine de la chimie
Mécanisme D'action
As a Lewis acid catalyst, Lanthanum(III) trifluoromethanesulfonate functions similarly to aluminium chloride or ferric chloride, but it is water-tolerant . It is used in the Aldol reaction of silyl enol ethers with aldehydes , and in the synthesis of a variety of amides directly from esters and amines .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lanthanum(III) trifluoromethanesulfonate involves the reaction of Lanthanum(III) oxide with trifluoromethanesulfonic acid.", "Starting Materials": ["Lanthanum(III) oxide", "Trifluoromethanesulfonic acid"], "Reaction": [ "Add Lanthanum(III) oxide to a reaction vessel", "Add trifluoromethanesulfonic acid dropwise to the reaction vessel while stirring", "Heat the reaction mixture to 80-100°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Lanthanum(III) trifluoromethanesulfonate", "Wash the product with diethyl ether", "Dry the product under vacuum" ] } | |
Numéro CAS |
52093-26-2 |
Formule moléculaire |
CHF3LaO3S |
Poids moléculaire |
288.98 g/mol |
Nom IUPAC |
lanthanum;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clé InChI |
NAPHXISIYHAKAH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.[La] |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

